molecular formula C7H11ClN2O2 B1519679 (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1171489-65-8

(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No.: B1519679
CAS No.: 1171489-65-8
M. Wt: 190.63 g/mol
InChI Key: MFUUWMMNHDRDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. While specific literature on the hydrochloride salt is limited, the free acid form, 2-(3,5-dimethylpyrazol-1-yl)acetic acid (CAS# 16034-49-4), is a well-characterized scaffold with a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol . The compound features a pyrazole ring substituted with methyl groups at the 3 and 5 positions, which is linked to an acetic acid group via a nitrogen atom . This structure is highly versatile for constructing more complex molecules. Researchers value this compound and its derivatives primarily as key intermediates in synthesizing novel pharmaceutical candidates and biologically active molecules . Pyrazole-based structures are frequently explored for their potential diverse biological activities. As a building block, it can be used to incorporate the 3,5-dimethylpyrazole moiety into larger molecular architectures through further functionalization of the carboxylic acid group. The free acid form is a solid with a melting point of 186-188°C . This product is offered with a high purity level (e.g., 98%) to ensure consistent results in synthetic applications . Safety and Handling: This chemical requires careful handling. Refer to the Safety Data Sheet (SDS) before use. Hazard statements may include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE), including gloves, eye protection, and suitable ventilation, is essential . For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-3-6(2)9(8-5)4-7(10)11;/h3H,4H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUUWMMNHDRDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases such as malaria and leishmaniasis.

  • Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrazole vs. Triazole Derivatives

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Hydrochloride (CAS: 1187927-35-0, C₆H₁₀ClN₃O₂)

  • Structural difference : Replaces the pyrazole ring with a 1,2,4-triazole ring.
  • Synthesis : Likely involves cyclization of semicarbazides or thiosemicarbazides, contrasting with pyrazole synthesis via diketone condensation .

Substituent Variations: Ethyl vs. Methyl Groups

(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic Acid (CAS: 1177352-85-0, C₉H₁₄N₂O₂)

  • Structural difference : Incorporates an ethyl group at the pyrazole’s 4-position instead of a hydrogen.
  • Steric effects may reduce coordination flexibility in metal complexes.

Dimeric Pyrazole Derivatives

Bis(3,5-dimethylpyrazol-1-yl)acetic Acid (C₁₂H₁₆N₄O₂)

  • Structural difference : Contains two pyrazole rings linked to a central acetic acid group.
  • Impact : The dimeric structure enables chelation of metal ions (e.g., Cu²⁺, Zn²⁺), making it relevant in catalysis or metallodrugs. Intermolecular O–H⋯N hydrogen bonds facilitate one-dimensional chain formation in crystals .

Chain Length Variants

2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic Acid Hydrate (CAS: 1260879-99-9, C₈H₁₂N₂O₃)

  • Structural difference: Extends the acetic acid chain to propanoic acid.
  • Impact : The longer chain may alter solubility profiles and steric interactions, affecting pharmacokinetics in drug candidates.

Data Table: Comparative Analysis

Compound Name Molecular Formula CAS Number Key Features Applications
(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid HCl C₇H₁₁ClN₂O₂ Not reported Methyl-substituted pyrazole, hydrochloride Pharmaceutical intermediates, ligands
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid HCl C₆H₁₀ClN₃O₂ 1187927-35-0 Triazole core, enhanced H-bonding Enzyme inhibitors
Bis(3,5-dimethylpyrazol-1-yl)acetic acid C₁₂H₁₆N₄O₂ Not reported Dimeric structure, chelating agent Metallodrugs, catalysis
(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid C₉H₁₄N₂O₂ 1177352-85-0 Ethyl substituent, increased lipophilicity Drug discovery

Biological Activity

(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound’s biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with two methyl groups at positions 3 and 5, along with an acetic acid moiety at position 1. This unique structure contributes to its biological activity. The compound can be synthesized through nucleophilic substitution involving chloroacetic acid and 3,5-dimethylpyrazole.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Activity

In a study focused on pyrazolone derivatives, it was found that compounds similar to this compound possess anti-inflammatory effects. These derivatives were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. The presence of acidic functional groups in these compounds enhances their anti-inflammatory activity .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the 1H-pyrazole scaffold have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Specific studies have shown that these compounds can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at low concentrations .

The biological effects of this compound are attributed to its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to these targets, modulating their activity either through inhibition or activation pathways. For example, its anti-inflammatory effects may result from the inhibition of COX enzymes, while its anticancer properties could be linked to the disruption of microtubule assembly in cancer cells .

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Screening

In vivo studies demonstrated that this compound significantly reduced inflammation in animal models induced by carrageenan. The results indicated a reduction in paw edema compared to control groups treated with conventional anti-inflammatory drugs .

Case Study 3: Anticancer Activity

In vitro assessments revealed that treatment with this compound led to a dose-dependent decrease in cell viability in MDA-MB-231 cells. Flow cytometry analysis showed increased apoptosis rates correlated with caspase activation at therapeutic concentrations .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, Anti-inflammatory, AnticancerEnzyme inhibition, Receptor modulation
4-Amino-3,5-dimethyl-1H-pyrazolAnti-inflammatoryCOX inhibition
Curcumin analoguesAnticancerMicrotubule destabilization

Preparation Methods

General Synthetic Approach

The preparation of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride generally involves the hydrolysis of corresponding esters or the direct functionalization of pyrazole derivatives. The key intermediate is often methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, which undergoes hydrolysis to yield the target acid, followed by conversion to its hydrochloride salt.

Ester Hydrolysis Route

A common and well-documented method involves the hydrolysis of methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate using lithium hydroxide or other bases in aqueous tetrahydrofuran (THF), followed by acidification to obtain the acid and subsequent formation of the hydrochloride salt.

Procedure:

  • Dissolve methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate in THF and cool to 0 °C.
  • Add 1 N aqueous lithium hydroxide gradually.
  • Allow the reaction mixture to warm to room temperature and stir for approximately 2.5 hours.
  • Quench the reaction with 1 M hydrochloric acid to precipitate the acid.
  • Isolate the product by concentration and drying.

Key Data:

Parameter Details
Starting material Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate
Base Lithium hydroxide aqueous solution
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction time 2.5 hours
Yield Quantitative (near 100%)
Workup Acidification with HCl, concentration

This method provides a high yield and purity of the acid precursor, which can be converted to the hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

Direct Acid Formation and Salt Preparation

In some protocols, the acid hydrochloride is prepared directly by stirring the acid precursor with hydrochloric acid in aqueous media, which induces salt formation and precipitation.

Example:

  • To a solution containing the pyrazole derivative and water, add 36% hydrochloric acid.
  • Stir the mixture at room temperature for 24 hours.
  • Add additional water to precipitate the hydrochloride salt.
  • Filter and dry the solid to obtain the hydrochloride form.

This approach is useful for obtaining the hydrochloride salt directly from the acid or related intermediates, facilitating purification.

Alternative Synthetic Routes

Other synthetic strategies include:

  • Hydrazine Hydrate Mediated Hydrolysis: For related pyrazole acetic acid derivatives, esters can be hydrolyzed using hydrazine monohydrate in methanol at room temperature for 3 hours, yielding the acid without further purification.

  • One-Pot Pyrazole Formation: Some methods involve the condensation of hydrazines with diketones followed by oxidation to form substituted pyrazoles, which can be further functionalized to introduce acetic acid moieties.

Comparative Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Ester Hydrolysis with LiOH Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate LiOH aqueous, THF, 0 °C to RT, 2.5 h ~100 Quantitative yield, standard method
Acid Hydrochloride Formation (3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid 36% HCl, water, RT, 24 h Not specified Direct salt formation, precipitation
Ester Hydrolysis with Hydrazine Ester derivative Hydrazine monohydrate, methanol, RT, 3 h 12 Lower yield, simpler conditions
One-Pot Pyrazole Synthesis Hydrazines + diketones Catalysts (Cu triflate), DMF, 80-85 °C, 1.5 h 38-55 For pyrazole scaffolds, requires further steps

Q & A

Q. What are the common synthetic routes for preparing (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride?

The synthesis typically involves multi-step reactions starting with pyrazole derivatives. A general approach includes:

  • Step 1 : Alkylation of 3,5-dimethyl-1H-pyrazole using chloroacetic acid derivatives to form the acetic acid-linked pyrazole intermediate.
  • Step 2 : Hydrochloride salt formation via acid-base reactions, often employing HCl in anhydrous conditions.
    Critical parameters include temperature control (e.g., 0–5°C during alkylation) and solvent selection (e.g., dichloromethane or THF). Yield optimization may require purification via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Programs like SHELXL and SHELXS are widely used for structure determination, with validation tools in SHELXPRO ensuring accuracy .
  • Spectroscopy : NMR (¹H/¹³C) identifies substituent patterns, while IR confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹).
  • ORTEP-3 : Graphical interfaces like ORTEP-3 for Windows aid in visualizing molecular geometry and thermal ellipsoids .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility data should be validated experimentally under controlled pH (e.g., phosphate buffer) .
  • Stability : Sensitive to prolonged light exposure and humidity. Storage at –20°C under inert atmosphere (N₂/Ar) is recommended.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Cross-validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time).
  • Mechanistic studies : Use computational docking (e.g., AutoDock Vina) to compare binding affinities with target proteins, as seen in pyrazole derivatives interacting with neurotransmitter receptors .
  • Meta-analysis : Compare structural analogs (e.g., benzyl-substituted vs. cyclopropyl derivatives) to isolate substituent effects on bioactivity .

Q. What strategies are employed to analyze the compound's interaction with biological targets using computational and experimental approaches?

  • Molecular docking : Predict binding modes with enzymes/receptors (e.g., using PyMOL or Schrödinger Suite). For example, pyrazole rings may form hydrogen bonds with catalytic residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate computational predictions .
  • Fluorescence quenching assays : Monitor conformational changes in target proteins upon ligand binding .

Q. How do structural modifications of the pyrazole ring influence the compound's reactivity and bioactivity?

  • Substituent effects : Electron-donating groups (e.g., methyl) enhance stability, while electron-withdrawing groups (e.g., Cl) increase electrophilicity.
  • Bioactivity trends : Benzyl substituents (as in ethyl amino derivatives) improve lipophilicity and blood-brain barrier penetration, critical for neuroactive compounds .
  • Comparative data : Structural analogs like 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride show distinct anticancer activity due to amine group interactions .

Methodological Notes

  • Crystallographic validation : Always cross-check refinement parameters (R-factor, wR₂) using tools like PLATON to detect twinning or disorder .
  • Data reproducibility : Document reaction conditions (solvent purity, catalyst lot) to minimize variability in synthetic yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride
Reactant of Route 2
(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.